Cas no 2243376-54-5 ((2-Ethylthiazol-5-yl)boronic acid)

(2-Ethylthiazol-5-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. Its thiazole core enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for pharmaceutical and agrochemical applications. The ethyl substituent at the 2-position improves stability while maintaining compatibility with diverse reaction conditions. This compound exhibits good solubility in common organic solvents, facilitating handling in synthetic workflows. Its robust boronic acid functionality ensures efficient transmetalation, contributing to high-yield coupling reactions. Suitable for use in medicinal chemistry and material science, (2-Ethylthiazol-5-yl)boronic acid is a reliable building block for constructing advanced molecular architectures.
(2-Ethylthiazol-5-yl)boronic acid structure
2243376-54-5 structure
Product name:(2-Ethylthiazol-5-yl)boronic acid
CAS No:2243376-54-5
MF:C5H8BNO2S
MW:156.998519897461
CID:6780801
PubChem ID:57881465

(2-Ethylthiazol-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Ethylthiazol-5-yl)boronic acid
    • 2243376-54-5
    • Inchi: 1S/C5H8BNO2S/c1-2-5-7-3-4(10-5)6(8)9/h3,8-9H,2H2,1H3
    • InChI Key: GXZOPKYIJLVYDQ-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CN=C1CC

Computed Properties

  • Exact Mass: 157.0368798g/mol
  • Monoisotopic Mass: 157.0368798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.6Ų

(2-Ethylthiazol-5-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0499-5g
(2-Ethylthiazol-5-yl)boronic acid
2243376-54-5 95%
5g
¥43702.21 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0499-500mg
(2-Ethylthiazol-5-yl)boronic acid
2243376-54-5 95%
500mg
¥7852.06 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0499-1g
(2-Ethylthiazol-5-yl)boronic acid
2243376-54-5 95%
1g
¥12224.03 2024-04-18

Additional information on (2-Ethylthiazol-5-yl)boronic acid

Introduction to (2-Ethylthiazol-5-yl)boronic Acid (CAS No. 2243376-54-5)

(2-Ethylthiazol-5-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 2243376-54-5, is characterized by its boronic acid functional group attached to a thiazole ring substituted with an ethyl group. Such structural features make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid moiety in (2-Ethylthiazol-5-yl)boronic acid plays a crucial role in its reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is widely employed in organic synthesis to form carbon-carbon bonds, which are essential for constructing complex molecular architectures. The thiazole ring, on the other hand, contributes to the compound's stability and bioavailability, making it a promising candidate for further derivatization and application in drug development.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for their potential therapeutic applications. The< strong> (2-Ethylthiazol-5-yl)boronic acid has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and inflammation. These findings highlight the compound's significance in medicinal chemistry and its potential to contribute to the development of next-generation therapeutics.

The< strong> boronic acid functional group present in< strong> (2-Ethylthiazol-5-yl)boronic acid also makes it a valuable tool in materials science, particularly in the design of organic electronic materials. Boronic acids are known for their ability to form stable complexes with diols, which can be leveraged to create high-performance polymers and coatings. The incorporation of this compound into material formulations has shown promise in enhancing thermal stability and mechanical strength, making it an attractive candidate for industrial applications.

Advances in synthetic methodologies have further expanded the utility of< strong> (2-Ethylthiazol-5-yl)boronic acid. Recent innovations in boron chemistry have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These developments are particularly important for pharmaceutical applications where cost-effective production methods are essential for bringing new drugs to market. Additionally, improvements in purification techniques have allowed for higher purity grades of the compound, ensuring better performance in sensitive applications such as drug formulation.

The< strong> thiazole ring component of< strong> (2-Ethylthiazol-5-yl)boronic acid is another key feature that contributes to its versatility. Thiazole derivatives are well-documented for their biological activity and have been incorporated into numerous drugs targeting infectious diseases, neurological disorders, and cardiovascular conditions. The ethyl substitution on the thiazole ring enhances its solubility and metabolic stability, making it an ideal scaffold for further chemical modifications. This flexibility has led to the exploration of diverse derivatives with tailored properties for specific applications.

In conclusion, (2-Ethylthiazol-5-yl)boronic acid (CAS No. 2243376-54-5) represents a fascinating compound with broad potential across multiple scientific disciplines. Its unique combination of structural features makes it a valuable intermediate for pharmaceutical synthesis and material development. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly important role in advancing scientific innovation.

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(CAS:2243376-54-5)(2-Ethylthiazol-5-yl)boronic acid
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